molecular formula C16H18N2O2 B5617298 N-(4-isopropoxyphenyl)-N'-phenylurea

N-(4-isopropoxyphenyl)-N'-phenylurea

Cat. No.: B5617298
M. Wt: 270.33 g/mol
InChI Key: BNTAMUZOPVDZRS-UHFFFAOYSA-N
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Description

N-(4-isopropoxyphenyl)-N'-phenylurea is a trisubstituted urea compound belonging to the class of N-phenyl-N'-phenyl ureas. This class of compounds has demonstrated significant value in scientific research, particularly in the fields of medicinal chemistry and chemical biology. Researchers are interested in such trisubstituted ureas due to their potential to exhibit a range of biological activities. For instance, structurally related N-phenyl-N'-phenyl ureas have been developed as potent inhibitors of tumor necrosis factor-alpha (TNF-α) synthesis, showing low-nanomolar activity in biological assays . These inhibitors are known to function by interacting with the ATP-binding pocket of specific kinases, a mechanism supported by X-ray co-crystallization studies . The molecular structure of this compound, featuring a central urea core flanked by two aromatic rings, one of which is substituted with an isopropoxy group, makes it a compelling scaffold for exploration in drug discovery projects. The compound can serve as a key intermediate for the synthesis of more complex molecules or as a core structure for building chemical libraries in high-throughput screening. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-phenyl-3-(4-propan-2-yloxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAMUZOPVDZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of N-(4-isopropoxyphenyl)-N'-phenylurea

The synthesis of this compound typically involves the reaction of isocyanates with amines. Recent advancements highlight a catalyst-free method that utilizes potassium isocyanate in water, promoting a more environmentally friendly approach with high yields and purity .

Key Synthesis Method:

  • Reagents: Potassium isocyanate, amines (e.g., 4-isopropoxyaniline)
  • Conditions: Mild temperature, aqueous medium
  • Yield: High chemical purity achieved through simple filtration

Biological Activities

This compound exhibits significant biological activities, making it a candidate for pharmaceutical applications.

Antimicrobial Properties

Research indicates that derivatives of phenylureas can inhibit the growth of various pathogens. For instance, studies have shown that phenylureas can act against Streptococcus suis, a pathogen causing severe infections in pigs and potential zoonotic diseases in humans . The binding mechanisms of these compounds to bacterial adhesins provide insights into their therapeutic potential.

Opioid Receptor Binding

Studies on structurally similar compounds reveal that N-substituted ureas may interact with opioid receptors, suggesting potential analgesic properties. For example, certain derivatives have shown high affinities for μ and κ opioid receptors, which are critical targets in pain management .

Industrial Applications

The industrial relevance of this compound is primarily seen in agrochemicals and pharmaceuticals.

Agrochemical Applications

N-substituted ureas are vital intermediates in the production of herbicides such as Isoproturon, Linuron, and Diuron. These compounds are extensively used for crop protection due to their effectiveness against a broad spectrum of weeds . The scalable synthesis method developed allows for efficient production to meet industrial demands.

Pharmaceutical Intermediates

In the pharmaceutical sector, this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its ability to form stable complexes with biologically active molecules enhances its utility in drug development.

Case Study 1: Synthesis and Application in Herbicides

A study demonstrated the one-pot synthesis of Isoproturon using this compound as an intermediate. The process exhibited high yields and was scalable for industrial production, showcasing its importance in agrochemical manufacturing .

Case Study 2: Antimicrobial Activity Against S. suis

Research on the binding affinity of phenylurea derivatives to S. suis adhesins revealed that specific structural modifications could enhance their antimicrobial efficacy. This study opened avenues for developing targeted therapies against this pathogen while minimizing impact on commensal strains .

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and physicochemical properties of phenylurea derivatives are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis with key analogs:

Table 1: Substituent Effects on Phenylurea Derivatives
Compound Name Substituents Key Properties/Applications References
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea (CTPPU) 4-Cl, 3-CF₃ (electron-withdrawing) Anticancer activity against NSCLC cells
N-(4-Methoxybenzoyl)-N'-phenylurea 4-OCH₃ (electron-donating) CNS depressant (enhanced activity vs. parent)
N-(4-Cyanophenyl)-N'-phenylurea 4-CN (electron-withdrawing) Pharmaceutical/agrochemical applications
N-(4-Chloro-3-nitrophenyl)-N'-phenylurea 4-Cl, 3-NO₂ (electron-withdrawing) Pesticidal/Herbicidal activity
N-(2-Methylcyclohexyl)-N'-phenylurea (Siduron) 2-methylcyclohexyl (bulky, hydrophobic) Herbicide (soil persistence)
N-(4-Isopropoxyphenyl)-N'-phenylurea 4-OCH(CH₃)₂ (electron-donating, bulky) Hypothesized: Enhanced solubility, agrochemical/pharmaceutical potential
Key Observations:
  • Electron-Donating Groups (e.g., OCH₃, OCH(CH₃)₂): Methoxy and isopropoxy groups enhance solubility in organic solvents and may improve bioavailability. For instance, N-(4-methoxybenzoyl)-N'-phenylurea exhibited potent CNS depressant activity due to improved membrane permeability . The bulkier isopropoxy group could further modulate pharmacokinetics by delaying metabolic degradation.
  • Electron-Withdrawing Groups (e.g., Cl, CF₃, CN): These groups stabilize the urea moiety and enhance binding to hydrophobic pockets in biological targets. CTPPU’s chloro and trifluoromethyl substituents likely contribute to its anticancer activity by interacting with cellular kinases .
  • Steric Effects: Bulky groups like 2-methylcyclohexyl (in siduron) improve soil persistence in herbicides . Similarly, the isopropoxy group’s steric bulk may reduce hydrolysis rates, enhancing environmental stability in agrochemical applications.
Pharmaceuticals
  • Anticancer Activity: CTPPU and related derivatives inhibit NSCLC cell growth by inducing cell cycle arrest, with IC₅₀ values in the micromolar range .
  • Anti-Inflammatory Activity: N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylureas showed potency in carrageenan-induced edema models, with methoxy and bromo substituents enhancing activity . The isopropoxy group’s bulk could optimize binding to p38 kinase, a target for inflammation .
  • CNS Depressants: Methoxy-substituted ureas prolonged barbiturate-induced sleep time in rodents, suggesting that isopropoxy analogs might exhibit similar or stronger effects due to increased lipophilicity .
Agrochemicals
  • Herbicides/Pesticides: Molecularly imprinted polymers (MIPs) for phenylurea herbicides use dummy templates like N-(4-isopropylphenyl)-N'-butyleneurea, highlighting the importance of substituent size in selective recognition . The isopropoxy group’s ether linkage may offer resistance to hydrolytic degradation compared to ester-containing herbicides.
  • Structure-Activity Relationships (SAR): In cytotoxic N-benzoyl-N'-phenylureas, steric parameters (e.g., molar refractivity, CMR) correlated with activity, suggesting that the isopropoxy group’s higher CMR could enhance potency .

Physicochemical Properties

  • Solubility: Electron-donating groups like OCH₃ increase solubility in polar solvents. Isopropoxy’s bulk may reduce crystallinity compared to smaller substituents, as seen in N-(4-methoxybenzoyl)-N'-phenylurea’s higher melting point than its parent compound .
  • Stability: Electron-withdrawing groups (e.g., CN, NO₂) enhance thermal and oxidative stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-isopropoxyphenyl)-N'-phenylurea, and how can purity be optimized?

  • Methodology : Synthesis typically involves reacting 4-isopropoxyaniline with phenyl isocyanate under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) or recrystallization from ethanol yields >95% purity. Monitor reaction progress using TLC (Rf ≈ 0.4 in ethyl acetate/hexane). Confirm structure via 1^1H NMR (δ 1.3 ppm for isopropyl CH3_3, δ 6.8–7.5 ppm for aromatic protons) and LC-MS (m/z = 299.2 [M+H]+^+) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products using HPLC (C18 column, mobile phase: acetonitrile/water 60:40). Stability is pH-dependent; degradation is minimal at pH 5–7 but increases under acidic/alkaline conditions. Half-life at 25°C: >30 days in neutral buffers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR for confirming substitution patterns and isopropoxy group integration.
  • FT-IR : Peaks at ~1650 cm1^{-1} (urea C=O stretch) and ~1240 cm1^{-1} (C-O-C stretch of isopropoxy).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C16_{16}H18_{18}N2_2O2_2) .

Advanced Research Questions

Q. How does structural modification of the isopropoxy or phenyl groups influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., replacing isopropoxy with methoxy or phenyl with chlorophenyl).
  • Biological Testing : Use in vitro assays (e.g., antifungal activity via MIC determination against Fusarium spp.).
  • Findings : Chlorine substitution on phenyl enhances antifungal activity (MIC reduced by 50% vs. parent compound) .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against fungal cytochrome P450 or plant cytokinin receptors. Validate with MD simulations (GROMACS). Key interactions: hydrogen bonding with urea carbonyl and hydrophobic contacts with isopropoxy group .

Q. How can molecularly imprinted polymers (MIPs) be designed using this compound as a template for herbicide detection?

  • Methodology : Optimize MIP synthesis with methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (cross-linker). Molar ratio (template:monomer:cross-linker = 1:8:20) yields highest selectivity. Use Scatchard analysis to identify binding sites (Kd_d = 26.81 μM and 1.428 mM) .

Q. What in vitro models evaluate the cytokinin-like activity of this compound?

  • Methodology :

  • Plant Tissue Culture : Test shoot regeneration in Arabidopsis or tobacco callus. Compare with CPPU (positive control).
  • Senescence Assays : Measure chlorophyll retention in detached wheat leaves. EC50_{50}: ~10 μM, comparable to synthetic cytokinins .

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